AIC2A protein - 144715-96-8

AIC2A protein

Catalog Number: EVT-1519270
CAS Number: 144715-96-8
Molecular Formula: C9H11NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AIC2A is derived from mouse models, where it was initially isolated through the use of monoclonal antibodies targeting the protein. This protein belongs to the class of cytokine receptors, which are integral membrane proteins that transmit signals from extracellular cytokines to intracellular pathways, thus influencing various cellular responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of AIC2A protein can be achieved through various methods, including:

  • Cell-Free Protein Expression: This method utilizes extracts from human cell lines, such as HeLa cells, allowing for proper post-translational modifications and higher yields than traditional methods. The process involves combining cell lysates with a genetic template (DNA or mRNA) and necessary translational machinery .
  • Recombinant DNA Technology: This involves cloning the AIC2A gene into an expression vector, followed by transformation into suitable host cells (e.g., COS7 cells) for protein production. The soluble form of AIC2A can be produced by inserting a termination codon at the beginning of its transmembrane domain .

These methods enable researchers to produce AIC2A in sufficient quantities for functional studies and structural analysis.

Molecular Structure Analysis

Structure and Data

The molecular structure of AIC2A has been elucidated through various techniques. The protein consists of multiple domains, including an extracellular domain responsible for ligand binding, a transmembrane domain that anchors it to the cell membrane, and an intracellular domain that transmits signals upon activation.

Structural Data

The specific amino acid sequence and structural motifs are critical for its function. Studies have shown that the N-terminal region is crucial for binding interleukin-3, while the C-terminal region may play a role in signal transduction .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving AIC2A occur during its interaction with interleukin-3. Upon binding:

  1. Ligand-Receptor Interaction: The binding of interleukin-3 induces conformational changes in the AIC2A protein.
  2. Signal Transduction Cascade: This interaction activates downstream signaling pathways involving phosphorylation events mediated by associated kinases.

These reactions are essential for mediating cellular responses such as proliferation and differentiation in hematopoietic cells .

Mechanism of Action

Process and Data

The mechanism of action of AIC2A involves several key steps:

  1. Binding: Interleukin-3 binds to the extracellular domain of AIC2A.
  2. Dimerization: This binding promotes dimerization with other receptor components, forming a high-affinity receptor complex.
  3. Activation: The dimerization activates intracellular signaling pathways, leading to cellular responses.

Data from functional assays indicate that monoclonal antibodies against AIC2A can inhibit both high-affinity and low-affinity binding of interleukin-3, demonstrating its role in receptor functionality .

Physical and Chemical Properties Analysis

Physical Properties

AIC2A is characterized by its molecular weight (approximately 120 kilodaltons) and solubility in aqueous solutions due to its extracellular domain composition.

Chemical Properties

The chemical properties include:

Relevant data indicate that modifications such as glycosylation can affect its stability and function in vivo .

Applications

Scientific Uses

AIC2A protein has several scientific applications:

  • Immunology Research: It serves as a model for studying cytokine-receptor interactions and their implications in immune responses.
  • Therapeutic Targeting: Understanding its function can lead to novel therapeutic strategies for diseases involving dysregulated interleukin-3 signaling.
  • Protein Engineering: Its structure can be utilized in designing engineered proteins or antibodies for targeted therapies or diagnostic tools .
Structural Characterization of AIC2A

Primary Sequence Analysis and Homology Modeling

The AIC2A protein is encoded by the Il3rb-1 gene located on murine chromosome 15, closely linked to the c-sis locus and the homologous AIC2B gene (Il3rb-2). Both genes span approximately 28 kilobases and consist of 14 exons, sharing 95% identity in their 5'-flanking regions (up to 700 bp from the transcription start site). The primary amino acid sequence of AIC2A comprises 878 residues, including a 17-amino-acid signal peptide. Mature AIC2A has a predicted molecular weight of ~100 kDa but migrates at 115–120 kDa on SDS-PAGE due to post-translational modifications. The N-terminal sequence (determined via Edman degradation of immunoprecipitated protein) begins with Glu-Pro-Gln-Arg-, confirming cleavage of the signal peptide [8] [2].

AIC2A belongs to the type I cytokine receptor superfamily, characterized by conserved motifs in its extracellular domain. Homology modeling reveals structural similarity to the growth hormone receptor (GHR) and interleukin-2 receptor β-chain (IL-2Rβ), featuring a double-barrel β-sandwich fold. Despite 91% amino acid identity with AIC2B, AIC2A uniquely binds IL-3 due to divergent residues in its C-terminal barrel domain [1] [6] [10].

Domain Architecture: Cytokine Receptor Motifs and Extracellular Features

The extracellular domain of AIC2A contains two tandem repeats of the cytokine receptor homology (CRH) motif, each comprising ∼200 residues. Key features include:

  • Four conserved cysteine residues forming disulfide bonds critical for structural integrity.
  • A WSXWS motif (Trp-Ser-X-Trp-Ser) in the second CRH domain, essential for ligand binding and receptor trafficking.
  • Hinge region: A 4-amino-acid sequence (Trp-Arg-Asp-Ser) within the second CRH domain, identified as the core IL-3 binding site. Mutagenesis studies show that substitution of any residue in this sequence abolishes IL-3 binding [1] [6] [10].

Table 1: Critical IL-3 Binding Residues in AIC2A's Hinge Region

PositionWild-Type ResidueFunctional Role
315Tryptophan (Trp)Hydrophobic stabilization of ligand-receptor interface
316Arginine (Arg)Electrostatic interaction with IL-3 Asp34
317Aspartic Acid (Asp)Hydrogen bonding with IL-3 backbone
318Serine (Ser)Stabilizes adjacent residues via hydroxyl group

Neither CRH domain alone binds IL-3; hybrid studies demonstrate that the first domain can be replaced with AIC2B’s sequence without affinity loss, confirming the second domain’s dominance in ligand recognition [1].

Post-Translational Modifications and Glycosylation Patterns

AIC2A undergoes extensive N-linked glycosylation in the endoplasmic reticulum (ER) and Golgi apparatus:

  • Glycosylation type: Predominantly complex N-glycans attached to asparagine (Asn) residues within Asn-X-Ser/Thr sequons.
  • Functional impact: Glycans contribute to the observed 115–120 kDa molecular weight (vs. ~100 kDa calculated). Deglycosylation reduces molecular weight by 15–20 kDa and impairs cell surface expression but not ligand binding affinity. Soluble AIC2A (lacking transmembrane domain) binds IL-3 with unaltered affinity, confirming glycosylation is dispensable for ligand interaction [8] [9] [6].
  • Glycan composition: Includes N-acetylglucosamine (GlcNAc), mannose, galactose, and sialic acid. Potential O-GlcNAcylation sites exist but remain unverified [5] [9].

Comparative Structural Analysis with AIC2B

AIC2A and AIC2B share 91% amino acid identity but exhibit stark functional differences:

Table 2: Structural and Functional Comparison of AIC2A vs. AIC2B

FeatureAIC2AAIC2B
IL-3 bindingYes (Kd ~10 nM)No
Critical residuesTrp-Arg-Asp-Ser (positions 315–318)Ser-Ala-Leu-Pro (non-functional)
Gene linkageCo-localized with AIC2B on chromosome 15Co-localized with AIC2A
Expression patternIL-3-dependent hematopoietic cellsBroader, including GM-CSF-responsive cells
Role in receptor complexesForms high-affinity IL-3R with α-subunitSubunit for GM-CSF/IL-5 receptors

Key structural distinctions localize to the second CRH domain. Substitution of AIC2B residues into AIC2A at positions differing between the proteins (e.g., AIC2B Ala316 vs. AIC2A Arg316) reduces IL-3 affinity by >90%. These residues cluster in the hinge region, disrupting the ligand-binding pocket [1] [6] [8].

Temperature-Dependent Conformational Changes

AIC2A exhibits reversible structural plasticity upon temperature shifts:

  • 4°C to 37°C transition: Causes a 10–20 kDa increase in apparent molecular weight, detectable via SDS-PAGE. This shift correlates with:
  • Association of a serine/threonine kinase with the receptor complex.
  • Exposure of cryptic epitopes recognized by monoclonal antibodies (e.g., 9D3).
  • Functional implications: The conformational change enables transition from low-affinity (Kd ~10 nM) to high-affinity IL-3 binding (Kd ~100 pM) upon heterodimerization with the IL-3Rα subunit. Biotin-IL-3 affinity purification shows that the 37°C conformation co-precipitates additional signaling proteins (e.g., JAK2), absent at 4°C [6] [8].

Proposed mechanism:

  • IL-3 binds AIC2A at 4°C via the hinge region.
  • Temperature shift to 37°C induces allosteric rearrangement in the second CRH domain.
  • Rearrangement facilitates recruitment of IL-3Rα and kinase partners, completing high-affinity receptor assembly [6] [10].
  • AIC2A protein
  • Interleukin-3 (IL-3)
  • AIC2B protein
  • Glycosyltransferases
  • Cytokine receptor homology (CRH) motif
  • WSXWS motif

Properties

CAS Number

144715-96-8

Product Name

AIC2A protein

Molecular Formula

C9H11NO

Synonyms

AIC2A protein

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